molecular formula C10H12N4O B12899041 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole CAS No. 105685-14-1

4-(Piperazin-1-yl)-2,1,3-benzoxadiazole

Cat. No.: B12899041
CAS No.: 105685-14-1
M. Wt: 204.23 g/mol
InChI Key: TXXKTDZWBMTHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole is a heterocyclic compound that features a benzoxadiazole core with a piperazine moiety attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole typically involves the reaction of 4-nitrobenzo[c][1,2,5]oxadiazole with piperazine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product .

Industrial Production Methods

The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .

Scientific Research Applications

4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole involves its interaction with molecular targets such as enzymes or receptors. In the context of its anticancer properties, the compound is believed to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels. This inhibition can disrupt tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)benzo[c][1,2,5]oxadiazole is unique due to its specific structural features that confer distinct electronic properties and biological activities. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound in both research and industrial applications .

Properties

CAS No.

105685-14-1

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

4-piperazin-1-yl-2,1,3-benzoxadiazole

InChI

InChI=1S/C10H12N4O/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2

InChI Key

TXXKTDZWBMTHEZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=NON=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.